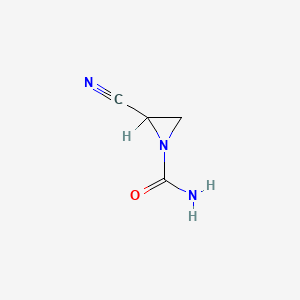
2-cyanoaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyanoaziridine-1-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a derivative of aziridine, a three-membered nitrogen-containing ring, with a cyano group and a carboxamide group attached. This compound has been studied for its potential anti-tumor properties and its ability to undergo various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoaziridine-1-carboxamide typically involves the reaction of an aziridine with an isocyanate. One common method involves the cyclization of this compound in the presence of hydroxide ions . This reaction can be carried out under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyanoaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The cyano and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxazolines, oxazolidines, and thiazolines .
Aplicaciones Científicas De Investigación
2-cyanoaziridine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-cyanoaziridine-1-carboxamide involves the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels . These effects lead to cell death through a combination of necrosis and apoptosis. The compound does not alkylate nucleophiles, which distinguishes it from other aziridine-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its ability to induce cell death through both necrosis and apoptosis without alkylating nucleophiles. This property makes it a promising candidate for further research and development in anti-cancer therapies .
Propiedades
Número CAS |
56368-59-3 |
|---|---|
Fórmula molecular |
C4H5N3O |
Peso molecular |
111.1 g/mol |
Nombre IUPAC |
2-cyanoaziridine-1-carboxamide |
InChI |
InChI=1S/C4H5N3O/c5-1-3-2-7(3)4(6)8/h3H,2H2,(H2,6,8) |
Clave InChI |
RMSRKYVNQYEPHO-UHFFFAOYSA-N |
SMILES |
C1C(N1C(=O)N)C#N |
SMILES canónico |
C1C(N1C(=O)N)C#N |
Pictogramas |
Irritant |
Sinónimos |
BA 1 BA-1 N-(2-cyanoethylene)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















